(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol, also referred to as APMO, is a molecule containing a bicyclic sugar ring (oxolane) fused with a pyrrolopyrimidine ring system. PubChem, a database of chemical information, classifies APMO as a carbohydrate and a heterocyclic compound [].
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cellular processes, including RNA processing and transcriptional regulation. It has been shown to inhibit PRMT5 enzymatic activity with an IC50 value of approximately 22 nM in vitro and 25 nM in cellular assays, indicating its high efficacy as a therapeutic agent against conditions where PRMT5 is implicated, such as certain cancers and neurodegenerative diseases .
LLY-283 has demonstrated significant biological activity, particularly in the context of cancer treatment. It inhibits PRMT5, which is often overexpressed in various cancers, including breast cancer and glioblastoma. Moreover, studies have shown that LLY-283 can protect against noise-induced hearing loss by reducing reactive oxygen species accumulation and apoptosis in cochlear hair cells . Its mechanism of action involves the modulation of PRMT5 activity, impacting downstream signaling pathways critical for cell survival and proliferation.
The synthesis of LLY-283 can be summarized as follows:
This multi-step synthesis allows for the production of LLY-283 with high purity and selectivity .
LLY-283 has potential applications in various fields:
Interaction studies have confirmed that LLY-283 binds effectively to the PRMT5:MEP50 complex, with an equilibrium dissociation constant (Kd) value of approximately 6 nM. This binding affinity indicates its potential for significant biological effects at low concentrations. The compound's interaction with various substrates has been characterized using surface plasmon resonance techniques .
Several compounds exhibit similar mechanisms or targets as LLY-283. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Selectivity for PRMT5 | IC50 (nM) | Unique Features |
---|---|---|---|---|
GSK3326595 | Inhibits PRMT5 | Moderate | 40 | Less potent than LLY-283 |
EPZ015666 | Inhibits PRMT5 | High | 30 | Broad-spectrum methyltransferase inhibition |
MS023 | Inhibits multiple PRMTs | Low | 100 | Less selective than LLY-283 |
LLY-283 stands out due to its high selectivity for PRMT5 over other methyltransferases, making it a valuable candidate for targeted therapies without off-target effects seen with less selective compounds .
LLY-283 is a synthetic chemical compound with the molecular formula C17H18N4O4 and a molecular weight of 342.35 g/mol [3] [4] [5]. The compound represents a deazapurine analog that functions as a potent and selective inhibitor of protein arginine methyltransferase 5 [1] [2] [10]. The chemical structure contains seventeen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms arranged in a complex heterocyclic framework [3] [6] [8].
The compound is also known by its Chemical Abstracts Service registry number 2040291-27-6 [3] [4] [5]. The molecular structure incorporates a pyrrolo[2,3-d]pyrimidin-7-yl moiety linked to a substituted ribose-like sugar framework with a phenyl substituent [3] [6] [14]. This structural arrangement contributes to its specific biological activity as a S-adenosylmethionine competitive inhibitor [10] [22] [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C17H18N4O4 | [3] |
Molecular Weight | 342.35 g/mol | [3] |
CAS Number | 2040291-27-6 | [3] |
SMILES Notation | O[C@@H]1C@@HOC@@H[C@@H]1O | [8] |
LLY-283 possesses a defined stereochemical configuration with the systematic name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol [3] [6] [8]. The compound contains multiple chiral centers that contribute to its biological activity and selectivity profile [14] [10]. The stereochemical arrangement at the 5′ position is particularly critical for its potency against protein arginine methyltransferase 5 [14].
The absolute configuration of LLY-283 was confirmed through single crystal X-ray crystallography of the para-bromo benzoate derivative [14]. The R configuration at the 5′-hydroxyl position was achieved through asymmetric transfer hydrogenation using (R,R)-Ts-DENEB catalyst, which delivered the hydride from the re-face of the acetophenone precursor with high diastereoselectivity [14]. This stereoselective synthesis approach ensured the production of the desired stereoisomer with optimal biological activity [14].
The ribose-like framework in LLY-283 maintains the same stereochemical relationships as natural nucleosides, with the 2R,3R,4S configuration at the oxolane ring system [3] [14]. The phenyl substituent at the 5′ position adopts the R configuration, which is essential for the compound's binding affinity to the target protein [14] [10]. Crystal structure analysis revealed that the compound adopts conformations similar to S-adenosylmethionine analogs when bound to protein arginine methyltransferase 5 [13] [14].
The structure-activity relationship analysis of LLY-283 reveals critical structural features necessary for its potent inhibitory activity against protein arginine methyltransferase 5 [14] [17] [24]. The adenine and ribose moieties of LLY-283 adopt conformations very similar to those observed in other protein arginine methyltransferase 5 structures with S-adenosylmethionine analogs [14] [13]. The adenine moiety forms hydrogen bonds to the side chain carboxylate of Asp419 and the main chain amino of Met420, while the ribose makes hydrogen bonds to the glutamate side chain of Glu392 and the side chain of Tyr324 [14].
The phenyl group at the 5′ position plays a crucial role in the binding mechanism by displacing the side chain of Phe327, which adopts an alternate rotamer with minimal movement of the main chain [14] [17]. This displacement mechanism contributes to the compound's selectivity and binding affinity [17] [21]. The deazapurine core structure provides the necessary framework for S-adenosylmethionine competitive inhibition, with the pyrrolo[2,3-d]pyrimidine ring system serving as an adenine bioisostere [14] [24].
Crystal structure comparisons reveal that LLY-283 maintains key interactions with the cofactor binding site through its adenine and ribose components, while the phenyl substituent provides additional selectivity through specific protein interactions [13] [14] [17]. The compound's binding mode differs significantly from substrate-competitive inhibitors, occupying the S-adenosylmethionine pocket rather than the peptide substrate binding site [14] [22] [24].
Structural Feature | SAR Contribution | Binding Interaction |
---|---|---|
Adenine moiety | Essential for cofactor site recognition | Hydrogen bonds with Asp419, Met420 |
Ribose framework | Maintains nucleoside-like binding | Hydrogen bonds with Glu392, Tyr324 |
5′-Phenyl group | Selectivity and affinity enhancement | Displacement of Phe327 |
R-configuration at 5′ | Critical for potency | Optimal spatial arrangement |
LLY-284 serves as the diastereomeric counterpart to LLY-283, differing solely in the stereochemical configuration at the 5′ position [16] [20] [10]. While LLY-283 possesses the R configuration at the 5′-hydroxyl position, LLY-284 contains the S configuration, resulting in dramatically different biological activities [16] [10] [14]. The diastereomeric relationship between these compounds provides valuable insights into the importance of stereochemistry for protein arginine methyltransferase 5 inhibition [10] [16].
Biochemical assays demonstrate that LLY-283 exhibits an IC50 of 22 ± 3 nM against protein arginine methyltransferase 5, while its diastereomer LLY-284 shows significantly reduced activity with an IC50 of 1074 ± 53 nM [10] [14]. This represents approximately a 50-fold difference in potency, highlighting the critical importance of the correct stereochemical configuration [10] [14] [16]. The dramatic difference in activity between the diastereomers makes LLY-284 an ideal negative control compound for cellular studies involving LLY-283 [16] [20].
Surface plasmon resonance studies reveal that LLY-283 binds to the protein arginine methyltransferase 5:MEP50 complex with a dissociation constant of 6 ± 2 nM, while LLY-284 exhibits much weaker binding affinity [14] [10]. The association and dissociation rate constants for LLY-283 are 3.9 ± 0.4 × 10^5 M^-1 s^-1 and 2.2 ± 0.8 × 10^-3 s^-1, respectively [14]. These kinetic parameters demonstrate the superior binding characteristics of LLY-283 compared to its diastereomer [14] [10].
Compound | IC50 (nM) | Dissociation Constant (nM) | Selectivity Ratio |
---|---|---|---|
LLY-283 | 22 ± 3 | 6 ± 2 | 1.0 |
LLY-284 | 1074 ± 53 | Not determined | 0.02 |
Fold Difference | ~50 | >50 | 50 |
LLY-283 exhibits favorable physicochemical properties that contribute to its utility as a research tool compound [14] [4] [5]. The compound demonstrates excellent solubility characteristics in dimethyl sulfoxide, with reported solubility values ranging from 112.5 mg/mL to 250 mg/mL, corresponding to molar concentrations of 328.6 mM to 730.25 mM [4] [5] [11]. In aqueous systems, the compound shows limited but measurable solubility, with reported values of 3.57 mg/mL (10.43 mM) in water, requiring sonication and heating to 60°C for optimal dissolution [4].
The compound's stability profile supports its use in biological assays and storage applications [4] [5] [8]. Recommended storage conditions include maintenance at -20°C for solid powder preparations, which remain stable for up to 3 years under these conditions [4] [8]. Solution preparations in dimethyl sulfoxide maintain stability for 1 year when stored at -80°C, while storage at -20°C limits stability to 1 month [5] [16]. These stability characteristics enable long-term storage and reliable experimental reproducibility [4] [5].
The partition coefficient and lipophilicity characteristics of LLY-283 contribute to its cellular permeability and biological activity [14]. The compound's molecular structure allows for effective cellular uptake while maintaining appropriate aqueous solubility for biological applications [14] [4]. The presence of multiple hydroxyl groups and the pyrimidine nitrogen atoms provides hydrogen bonding capability that influences both solubility and protein binding characteristics [3] [14].
Property | Value | Conditions | Reference |
---|---|---|---|
DMSO Solubility | 112.5-250 mg/mL | Room temperature | [4] [5] |
Water Solubility | 3.57 mg/mL | 60°C, sonication | [4] |
Powder Stability | 3 years | -20°C | [4] |
Solution Stability (DMSO) | 1 year | -80°C | [5] |
Solution Stability (DMSO) | 1 month | -20°C | [5] |